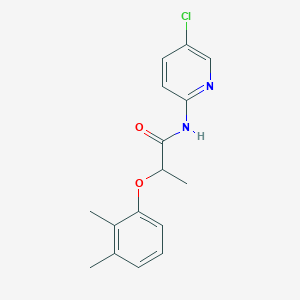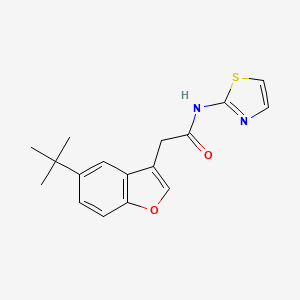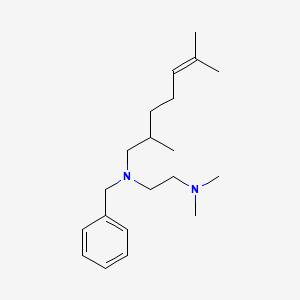
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide, also known as Pyridalyl, is a pesticide that belongs to the class of pyridinecarboxamides. It is used for controlling various insect pests in agriculture and horticulture. Pyridalyl is known for its selective action against certain insect species and its low toxicity to non-target organisms.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide acts by interfering with the nervous system of insects. It binds to the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to the disruption of nerve impulses and paralysis of the insect. N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has a selective action against certain insect species due to differences in the structure and function of their nAChRs.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing its persistence in the environment. N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has also been shown to have low toxicity to beneficial insects such as bees and natural enemies of pests.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has several advantages for use in lab experiments. It has a high level of purity and is readily available for purchase. It is also relatively stable and can be stored for long periods without significant degradation. However, N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has certain limitations for use in lab experiments. It is expensive compared to other insecticides, and its use requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide. One area of research is the development of new formulations and delivery systems for N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide to improve its efficacy and reduce its environmental impact. Another area of research is the study of the molecular basis of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide's selective action against certain insect species. This could lead to the development of new insecticides with similar selectivity. Finally, research is needed to evaluate the long-term effects of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide on non-target organisms and the environment.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3-dimethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide. The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has been extensively studied for its insecticidal properties and its potential use in pest management. It has been shown to be effective against a wide range of insect pests, including thrips, whiteflies, and leafhoppers. N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has also been tested for its efficacy in controlling insecticide-resistant populations of pests.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-4-6-14(11(10)2)21-12(3)16(20)19-15-8-7-13(17)9-18-15/h4-9,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAJSYMZBQMLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dimethylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)
